4,4'-Bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl
Description
4,4'-Bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl (CAS 855766-92-6) is a biphenyl derivative substituted with 4-methylimidazole groups at both para positions. Its molecular formula is C₁₈H₁₄N₄, with an average molecular weight of 286.34 g/mol and a monoisotopic mass of 286.1218 g/mol .
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methyl-1-[4-[4-(4-methylimidazol-1-yl)phenyl]phenyl]imidazole |
InChI |
InChI=1S/C20H18N4/c1-15-11-23(13-21-15)19-7-3-17(4-8-19)18-5-9-20(10-6-18)24-12-16(2)22-14-24/h3-14H,1-2H3 |
InChI Key |
IWGHZRPEQIIOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=C(N=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4-methylimidazole with 4,4’-dibromobiphenyl under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are used in gas storage, separation, and catalysis.
Material Science: The compound is utilized in the development of new materials with specific electronic, optical, or magnetic properties.
Biological Studies: It can be used to study the interaction of imidazole-containing compounds with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism by which 4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as electron donors, forming stable complexes with various metal ions. These complexes can then participate in catalytic processes or form part of larger supramolecular structures .
Comparison with Similar Compounds
Key Observations :
- Substituent Reactivity : Brominated derivatives (e.g., 4,4'-Bis(Bromomethyl)-1,1'-biphenyl) are highly reactive intermediates for cross-coupling reactions, unlike the target compound’s stable imidazole groups .
- Biological Activity: Thiazolidinone and oxadiazole derivatives (4a-h) exhibit fungicidal activity, suggesting that electron-deficient heterocycles enhance bioactivity compared to imidazoles .
- Solubility and Bioavailability : The pyrrolidine-imidazole tetrahydrochloride derivative (CAS 1009119-83-8) has poor solubility (classified as "poorly soluble") due to its charged tetrahydrochloride form and steric bulk, whereas the target compound’s methyl groups may improve lipophilicity .
Crystallographic and Material Properties
The crystal structure of 4,4′-Di(1H-imidazol-1-yl)-1,1′-biphenyl (a non-methylated analog) was resolved using SHELXL software, revealing a monoclinic lattice with hydrogen-bonded networks between imidazole N–H groups and carboxylate anions . In contrast, brominated derivatives lack hydrogen-bonding capacity, favoring halogen-based supramolecular interactions .
Functional and Application-Based Comparison
- Coordination Chemistry: Imidazole derivatives are widely used in metal-organic frameworks (MOFs) due to their nitrogen donor sites. The target compound’s methyl groups may sterically hinder metal coordination compared to unsubstituted imidazoles .
- The target compound lacks such data but shares structural motifs with bioactive analogs .
- Safety Profiles : Brominated biphenyls require stringent handling (e.g., ventilation, PPE) due to toxicity risks, whereas imidazole derivatives generally pose lower acute hazards .
Research Findings and Data Gaps
- Synthetic Optimization: Thiazolidinone derivatives (4a-h) were synthesized in yields of 65–80% via condensation reactions, suggesting that the target compound’s synthesis could follow similar protocols .
- Spectroscopic Data : IR spectra of 4a-h show strong C=O (1650 cm⁻¹) and C–O–C (1055–1256 cm⁻¹) stretches, whereas the target compound’s IR would feature imidazole C–N and C–H stretches near 3100 cm⁻¹ .
- Data Limitations: No direct biological or crystallographic data exist for the target compound in the evidence, highlighting the need for further experimental studies.
Biological Activity
4,4'-Bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl, commonly referred to as Bix, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of Bix, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Bix is characterized by its biphenyl core with two 4-methylimidazole substituents. Its molecular formula is C19H18N4, and it has a molecular weight of 314.37 g/mol. The compound exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), which aids in its evaluation in biological assays.
Anticancer Activity
Recent studies have shown that Bix exhibits significant anticancer properties, particularly against various cancer cell lines. For instance, a study reported that Bix demonstrated cytotoxic effects on breast cancer (MCF7) and colon cancer (HT-29) cell lines with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Table 1: Cytotoxicity of Bix Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest (G0/G1 phase) |
| C6 | 12 | Apoptosis induction |
Enzyme Inhibition
Bix has also been evaluated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of carbonic anhydrase (CA) isoforms I and II, with IC50 values ranging from 4.13 to 15.67 nM for CA I and from 5.65 to 14.84 nM for CA II. These findings suggest that Bix could be utilized in conditions where modulation of CA activity is beneficial, such as glaucoma or certain types of cancer.
Table 2: Inhibition Potency of Bix on Carbonic Anhydrase Isoforms
| Enzyme | IC50 (nM) |
|---|---|
| Carbonic Anhydrase I | 4.13 - 15.67 |
| Carbonic Anhydrase II | 5.65 - 14.84 |
The biological activity of Bix can be attributed to several mechanisms:
- Apoptosis Induction : Bix triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Regulation : The compound causes cell cycle arrest, preventing proliferation.
- Enzyme Interaction : By inhibiting carbonic anhydrases, Bix may alter pH regulation within tumors, affecting their growth and survival.
Case Studies
A notable case study involved the treatment of glioblastoma cells with Bix, where it was observed that at certain concentrations, Bix outperformed standard chemotherapeutics like cisplatin in inducing cell death. Flow cytometry analysis revealed that treated cells exhibited increased early and late apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
